molecular formula C19H16N2OS2 B2846117 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide CAS No. 895482-01-6

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide

Cat. No.: B2846117
CAS No.: 895482-01-6
M. Wt: 352.47
InChI Key: LYTVLPORNLTOJB-UHFFFAOYSA-N
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Description

N-{4H,5H-Naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide is a sulfur-containing heterocyclic compound featuring a naphthothiazole core fused with a phenylsulfanyl-acetamide substituent. Its molecular formula is C₁₉H₁₆N₂OS₂, with a molecular weight of 352.47 g/mol.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c22-17(12-23-14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)10-11-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTVLPORNLTOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Derivatives with different substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of naphthothiazole and acetamide derivatives are highly dependent on substituent effects. Below is a systematic comparison with key analogs:

Structural Analogues with Naphthothiazole Cores

  • Compound 4c (N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide): Structure: Shares the naphthothiazole core but replaces the phenylsulfanyl-acetamide with a hydroxy-methanimidamide group. SAR Insight: Derivatives like 4k (optimized substituents) showed improved activity, highlighting the importance of electron-withdrawing groups (EWGs) for target binding .

Thiazole and Acetamide Derivatives with Antimicrobial Activity

  • Compound 15 (): Structure: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Difference: The piperazine moiety enhances solubility and hydrogen-bonding capacity, whereas the phenylsulfanyl group in the user’s compound increases lipophilicity (logP ~3.5 estimated) .
  • SP12 (): Structure: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide. Activity: MICs of 13–27 µmol/L against S. aureus, E. coli, and C. albicans. SAR Insight: Halogen substituents (–Br, –Cl) improve activity by enhancing membrane penetration and target affinity. The phenylsulfanyl group in the user’s compound may offer similar lipophilicity but lacks strong EWGs .

Thiadiazole-Based Acetamides

  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (): Structure: Thiadiazole core with a mercapto group. Activity: Antibacterial against S. aureus.

Data Tables

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Impact on Activity
Electron-Withdrawing Groups (EWGs) 4k () Enhance target binding via polar interactions
Halogens (–Br, –Cl) SP12 () Improve lipophilicity and membrane penetration
Sulfur-Containing User’s Compound Increases lipophilicity; potential redox modulation
Piperazine Compound 15 () Enhances solubility and hydrogen-bonding capacity

Research Findings and Key Insights

Antitubercular Potential: The naphthothiazole scaffold in demonstrates that EWGs are critical for MTB inhibition. The user’s compound lacks strong EWGs, which may explain its absence of reported activity against MTB .

Antimicrobial Optimization : Halogenated acetamides () achieve lower MICs than sulfur-containing analogs, suggesting that replacing the phenylsulfanyl group with halogens could enhance the user’s compound’s efficacy .

Structural Flexibility : Thiadiazole derivatives () show that smaller heterocycles retain activity, but the naphthothiazole core’s extended conjugation may improve target specificity .

Biological Activity

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide is a complex organic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphtho[1,2-d][1,3]thiazole moiety linked to a phenylsulfanyl group and an acetamide functional group. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Structural Formula

  • Chemical formula : C₁₈H₁₅N₃S
  • Molecular weight : 305.4 g/mol

Biological Activity

This compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Below are detailed findings from relevant studies.

Antimicrobial Activity

Research indicates that compounds related to this compound show significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that analogs of related thiazole compounds inhibited methionine aminopeptidases (MtMetAP), which are crucial for the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated promising potential for further development as anti-tuberculosis agents .

Anticancer Activity

The compound's structural features also suggest potential anticancer properties:

  • Cytotoxicity against cancer cell lines : Studies have shown that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how modifications in structure can enhance biological activity.

Compound NameStructural FeaturesBiological Activity
N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamideHydroxylamine functional groupAntimicrobial against Mycobacterium tuberculosis
4-(N,N-Dimethylamino)phenyl-N-(naphtho[1,2-d]thiazol-2-yl)acetamideDimethylamino substitutionPotential anti-cancer activity
TaribavirinSimilar thiazole-containing structureAntiviral properties

These compounds highlight the diverse biological activities associated with structural variations around the naphtho[1,2-d][1,3]thiazole framework.

Case Studies

Several case studies have investigated the biological activity of this compound and its analogs:

  • Inhibition Studies : A systematic screening identified several analogs with improved inhibitory effects on MtMetAPs. Variants showed varying degrees of potency based on their structural modifications .
  • Cytotoxicity Testing : In vitro assays demonstrated that derivatives with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their parent compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Naphtho[1,2-d][1,3]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the phenylsulfanyl group and acetamide moiety often involves nucleophilic substitution reactions under controlled conditions.

Q & A

Basic: How can the synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide be optimized for higher yield and purity?

Methodological Answer:
Synthesis optimization typically involves:

  • Reagent Selection : Use halogenating agents (e.g., POCl₃) for thiazole ring formation and coupling agents (e.g., EDCI/HOBt) for acetamide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while aqueous-organic biphasic systems (e.g., t-BuOH:H₂O) improve regioselectivity in cycloaddition steps .
  • Temperature Control : Maintain 60–80°C for cyclization reactions to avoid side products; room temperature is optimal for copper-catalyzed azide-alkyne cycloadditions (CuAAC) .
  • Catalysts : Copper diacetate (10 mol%) accelerates triazole formation in click chemistry approaches .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, DMSO-d₆): Identify aromatic protons (δ 7.2–8.4 ppm), thiazole protons (δ 5.3–5.5 ppm), and acetamide NH (δ ~10.8 ppm) .
    • 13C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect C=O stretching (~1670 cm⁻¹) and C-S bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <1 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can contradictory bioactivity data for this compound be resolved across different studies?

Methodological Answer:
Contradictions often arise due to:

  • Structural Analogues : Minor substituent changes (e.g., chloro vs. methoxy groups) significantly alter bioactivity. Compare activity trends across analogues (e.g., shows cyclohexyl vs. ethyl substituents modulate pharmacological profiles) .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) and control variables like pH and temperature .
  • Metabolic Stability : Use liver microsome assays to evaluate degradation rates, as instability under physiological conditions may explain inconsistent in vivo results .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the thiazole and phenylsulfanyl moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., acetamide NH with catalytic residues) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity data to design optimized derivatives .

Advanced: How can isotope labeling (e.g., ¹³C or ²H) elucidate the metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogues : Incorporate ¹³C at the acetamide carbonyl or ²H in the phenyl ring via modified Suzuki-Miyaura couplings or deuterated solvents .
  • Mass Spectrometry Tracing : Use LC-MS/MS to track labeled metabolites in hepatocyte incubations. Identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • NMR-based Flux Analysis : Monitor ¹³C isotopic enrichment in urinary metabolites to map in vivo degradation pathways .

Advanced: What strategies mitigate instability of this compound under varying pH and light conditions?

Methodological Answer:

  • pH Stability :
    • Avoid extreme pH (<3 or >10), which hydrolyzes the acetamide bond. Use buffered solutions (pH 6–8) for storage .
  • Photostability :
    • Store in amber vials under inert gas (N₂/Ar). Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
  • Thermal Stability :
    • Lyophilize and store at –20°C; DSC (Differential Scanning Calorimetry) can identify decomposition temperatures .

Advanced: How can regioselectivity challenges in multi-step syntheses be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., thiols with trityl groups) during thiazole ring formation .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cycloadditions via rapid, controlled heating (e.g., 150°C for triazole formation) .
  • Catalytic Systems : Use Zeolite-Y or Pd/C to direct coupling reactions (e.g., Suzuki-Miyaura) to specific positions .

Basic: What analytical methods validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • TLC Monitoring : Hexane:ethyl acetate (8:2) resolves intermediates; Rf values distinguish products from starting materials .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

Methodological Answer:

  • Hammett Analysis : Correlate σ values of substituents (e.g., electron-withdrawing –NO₂ vs. donating –OCH₃) with reaction rates in nucleophilic acyl substitutions .
  • DFT Calculations : Compute Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites on the thiazole ring .
  • Cyclic Voltammetry : Measure redox potentials to predict stability under oxidative conditions .

Advanced: What in silico tools predict the ADME profile of this compound?

Methodological Answer:

  • SwissADME : Predict LogP (~3.5) and solubility (<10 µM), indicating moderate bioavailability .
  • pkCSM : Estimate blood-brain barrier penetration (low) and CYP450 inhibition risks (e.g., CYP3A4) .
  • ProTox-II : Assess toxicity endpoints (e.g., hepatotoxicity) based on structural alerts (e.g., thiazole rings) .

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